molecular formula C13H22ClN5 B15112547 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15112547
M. Wt: 283.80 g/mol
InChI Key: YJIJZWTZCAHKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a bicyclic pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole (1,4-dimethyl-1H-pyrazol-5-yl) is substituted with methyl groups at positions 1 and 4, while the second pyrazole (1-isopropyl-3-methyl-1H-pyrazol-4-amine) includes an isopropyl group at position 1, a methyl group at position 3, and an amine at position 2. Though direct synthetic or spectral data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in and ) suggest synthetic routes involving cross-coupling or amination reactions .

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-9(2)18-8-12(11(4)16-18)14-7-13-10(3)6-15-17(13)5;/h6,8-9,14H,7H2,1-5H3;1H

InChI Key

YJIJZWTZCAHKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazol-4-amine with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

(a) N-(3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine (Compound 37, )
  • Substituents: A cyclopropyl group replaces the isopropyl group, reducing steric hindrance but increasing ring strain. Functionality: The methoxy and trifluoroacetate groups in 37 improve solubility but may limit membrane permeability compared to the target’s simpler amine .
  • Spectral Data : ¹H NMR (MeOD-D4) shows aromatic protons and distinct methyl/methoxy signals, consistent with pyrazole and pyrimidoindole motifs. ESI-MS confirms a molecular weight of 458.23 g/mol, significantly higher than the target compound due to the extended core .
(b) N-(6-(1,4-dimethyl-1H-pyrazol-5-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (Compound 22, )
  • Key Differences: Core Structure: Incorporates a quinoline-benzo[d]thiazole system, enabling π-π interactions absent in the target’s pyrazole-only structure. Substituents: The 1,4-dimethylpyrazole moiety is shared, but the absence of an isopropyl group reduces lipophilicity.
(c) N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine ()
  • Key Differences: Substituents: Lacks the isopropyl group and includes a second 1,4-dimethylpyrazole ring instead of the 1-isopropyl-3-methylpyrazole.

Physicochemical and Functional Comparisons

Property Target Compound Compound 37 Compound 22 Compound
Core Structure Bicyclic pyrazoles Pyrimidoindole-pyrazole Quinoline-benzo[d]thiazole Bicyclic pyrazoles
Key Substituents 1,4-dimethylpyrazole; 1-isopropyl-3-methylpyrazole Cyclopropyl, methoxy 1,4-dimethylpyrazole Dual 1,4-dimethylpyrazoles
Molecular Weight (g/mol) ~300–350 (estimated) 458.23 ~400 (estimated) ~250–300 (estimated)
Hydrogen-Bonding Sites Amine (-NH-) Amine, methoxy Amine, thiazole N Amine
Synthetic Complexity Moderate High Moderate Low

Hydrogen-Bonding and Crystallographic Insights

  • Target Compound : The amine group at position 4 likely participates in hydrogen bonding, as seen in analogous pyrazole derivatives. Graph set analysis () predicts dimeric or chain motifs in crystals .
  • Compound 37 : The trifluoroacetate counterion and methoxy group facilitate strong hydrogen bonds, validated by its refined crystal structure using SHELXL () .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and alkylation reactions. For example, copper-catalyzed coupling (e.g., using copper(I) bromide) under inert conditions can enhance yield, as seen in similar pyrazole derivatives . Solvent choice (e.g., dimethyl sulfoxide for solubility) and base selection (e.g., cesium carbonate for deprotonation) are critical. Reaction temperature (35–120°C) and time (24–48 hours) must be optimized to avoid side products. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, methyl groups on pyrazole rings resonate at δ 2.1–2.5 ppm, while isopropyl protons appear as septets near δ 3.5–4.0 ppm .
  • IR Spectroscopy : Confirm amine (N–H stretch ~3298 cm⁻¹) and alkyl groups (C–H stretches ~2900 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • Melting Point : Consistency in melting range (e.g., 104–107°C) indicates purity .

Q. How can researchers ensure the purity and stability of this compound under different storage conditions?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1%. TLC (silica gel, UV visualization) provides rapid assessment .
  • Stability : Store under inert gas (argon) at −20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative susceptibility .

Advanced Research Questions

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent Variation : Replace isopropyl with cyclopropyl or morpholino groups to modulate lipophilicity .
  • Scaffold Hopping : Introduce bioisosteres (e.g., thiazole instead of pyrazole) while retaining hydrogen-bonding motifs .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects of substituents on reactivity .

Q. How should contradictory data from biological assays or spectroscopic analyses be resolved?

  • Methodological Answer :

  • Biological Assays : Replicate experiments with standardized protocols (e.g., IC50 determination in triplicate). Use orthogonal assays (e.g., SPR and enzyme inhibition) to confirm activity .
  • Spectral Contradictions : Re-examine sample preparation (e.g., deuteration level in NMR). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental Fate : Study hydrolysis (pH 4–9 buffers), photolysis (UV-Vis exposure), and biodegradation (OECD 301F test) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC50) and algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.